

# Application Notes and Protocols for Glycerol Triacrylate in SLA 3D Printing Resins

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **glycerol triacrylate** (GTA), also known as glycerol propoxy triacrylate (GPTA), in stereolithography (SLA) 3D printing resins. This document outlines the properties of GTA, formulation guidelines, experimental protocols for characterization, and potential applications in biomedical fields.

## Introduction

Glycerol triacrylate is a trifunctional acrylate monomer that serves as a valuable component in SLA resins.[1][2] Its trifunctionality allows for a high degree of cross-linking, contributing to the mechanical properties of the final printed object. Notably, it is recognized for its low viscosity, which is a critical parameter for successful SLA printing, ensuring smooth resin flow and layer recoating.[1][3] Furthermore, GTA is reported to have low skin irritancy, offering a potential advantage over other reactive monomers.[1] Glycerol, the backbone of GTA, is a biocompatible and FDA-approved compound, which has led to the exploration of glycerol-based polymers for various biomedical applications, including drug delivery and tissue engineering.[4][5][6]

# **Properties of Glycerol Triacrylate**

Understanding the fundamental properties of **glycerol triacrylate** is essential for resin formulation and predicting the characteristics of the cured material.



Property	Value	Reference
Chemical Formula	C15H20O9	[2]
CAS Number	52408-84-1	[2]
Appearance	Clear, colorless to slightly yellow liquid	[7]
Boiling Point	347 °C	[7]
Density	1.064 g/cm <sup>3</sup>	[7]
Refractive Index	1.461	[7]
Viscosity	~95 cP (25 °C)	[8]

## **Resin Formulation**

**Glycerol triacrylate** is typically used as a crosslinking agent and a reactive diluent in SLA resin formulations.[7] The final properties of the printed object are highly dependent on the complete formulation, which includes other monomers, oligomers, and a photoinitiator.[9][10]

#### Typical Resin Components:

- Oligomers: Provide the primary structure and properties of the resin.
- Monomers (including GTA): Act as reactive diluents to reduce viscosity and as crosslinkers to enhance mechanical strength.
- Photoinitiators: Absorb light and initiate the polymerization process.
- Additives: Can include pigments, fillers, and stabilizers to modify the resin's optical and mechanical properties.[9]

A starting point for a research formulation could involve blending a base oligomer with varying concentrations of GTA to study its effect on viscosity, cure speed, and the mechanical properties of the final part.

## **Experimental Protocols**



The following protocols provide a framework for the formulation and characterization of GTA-based SLA resins. These are generalized procedures and may require optimization based on the specific equipment and other resin components used.

#### 1. Resin Formulation and Preparation

This protocol describes the process of mixing the components to create a printable SLA resin.

- Objective: To create a homogeneous photopolymer resin containing glycerol triacrylate.
- Materials:
  - Base oligomer (e.g., Bisphenol A epoxy acrylate)
  - Glycerol triacrylate (GTA)
  - Other monomers/reactive diluents (e.g., 1,6-hexanediol diacrylate HDDA)[11]
  - Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide TPO)[11]
  - Amber glass bottle
  - Magnetic stirrer and stir bar
  - Precision scale

#### Procedure:

- Weigh the desired amounts of the base oligomer, GTA, and any other monomers directly into the amber glass bottle.
- Add the photoinitiator to the mixture. The concentration of the photoinitiator is typically a small percentage of the total weight (e.g., 0.5-4 wt%).
- Place the magnetic stir bar in the bottle and cap it securely.
- Place the bottle on a magnetic stirrer and mix in the dark until the photoinitiator is completely dissolved and the mixture is homogeneous. This may take several hours.



• Store the resin in the dark to prevent premature polymerization.

#### 2. Mechanical Property Testing

This protocol outlines the steps for printing and testing the mechanical properties of the cured resin.

- Objective: To determine the tensile strength, flexural strength, and hardness of the cured GTA-based resin.
- Equipment:
  - SLA 3D printer
  - UV post-curing chamber
  - Universal Testing Machine (UTM)
  - Hardness tester (e.g., Shore D or Vickers)
- Procedure:
  - Printing:
    - Design standard test specimens according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
    - Print the specimens using the formulated GTA resin. It is recommended to print samples at different orientations (e.g., 0°, 45°, and 90°) to evaluate the anisotropy of the mechanical properties.[12][13]
  - Post-Processing:
    - Wash the printed specimens in a suitable solvent (e.g., isopropanol) to remove any uncured resin.
    - Post-cure the specimens in a UV curing chamber according to the resin manufacturer's recommendations or a systematically varied time and temperature to study their effects.



[14]

#### Testing:

- Tensile and Flexural Testing: Use the UTM to measure the tensile and flexural strength of the specimens. Record the ultimate tensile strength (UTS), modulus of elasticity, and elongation at break.
- Hardness Testing: Measure the hardness of the cured material using the appropriate hardness tester.

#### 3. Biocompatibility Assessment

For applications in drug development and biomedical research, assessing the biocompatibility of the cured resin is crucial.

- Objective: To evaluate the in vitro cytotoxicity of the 3D printed material.
- Methodology:
  - Prepare disk-shaped samples of the cured GTA-based resin.
  - Sterilize the samples.
  - Perform a cytotoxicity assay according to ISO 10993-5 standards. This typically involves
    placing the material in contact with a cell culture (e.g., L929 fibroblasts) and then
    assessing cell viability using an MTT or similar assay.[5][15]
  - Analyze the results to determine if the material elicits a cytotoxic response. It is important
    to note that even if the individual components are considered biocompatible, the final
    cured polymer may have different properties.[15]

## **Data Presentation**

The following tables summarize potential mechanical properties for acrylate-based resins. The actual values for a GTA-based resin will depend on the specific formulation.

Table 1: Mechanical Properties of Acrylate-Based SLA Resins

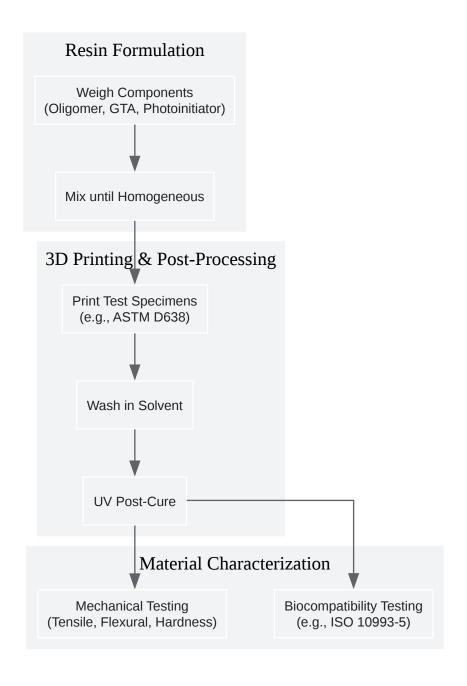


Property	Range of Values	Reference
Tensile Strength	3.3 - 43.19 MPa	[3][11]
Flexural Strength	64 - 80 MPa	[3]
Hardness	40 - 60 HV	[3]
Elongation at Break	~143% (for a modified glycerol methacrylate)	[16]

## **Visualizations**

Experimental Workflow for Resin Characterization



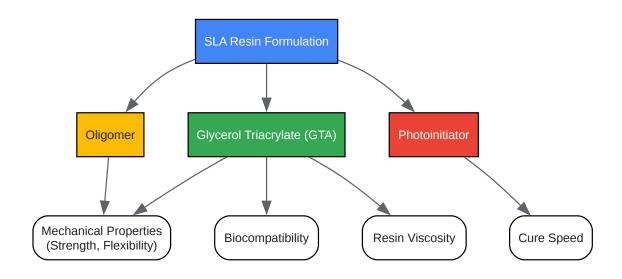


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A generalized workflow for the formulation and characterization of GTA-based SLA resins.

Logical Relationship of Resin Components to Final Properties





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Influence of key resin components on the final properties of the material.

# Applications in Drug Development and Biomedical Research

The use of glycerol-based materials in biomedical applications is a growing field of research. [17][18] The potential biocompatibility of GTA-based resins makes them attractive for applications such as:

- Customized Drug Delivery Devices: 3D printing allows for the fabrication of complex geometries, which can be used to create oral dosage forms with specific release profiles.[11]
- Scaffolds for Tissue Engineering: Biocompatible and biodegradable scaffolds can be printed to support cell growth and tissue regeneration.[19]
- Medical Models and Devices: The high resolution of SLA can be used to create patientspecific anatomical models for surgical planning or custom medical devices.

Further research is needed to fully characterize the biocompatibility and degradation profiles of GTA-based resins for these advanced applications. Toxicity and biocompatibility tests are essential and should be conducted for each specific resin formulation.[3]



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